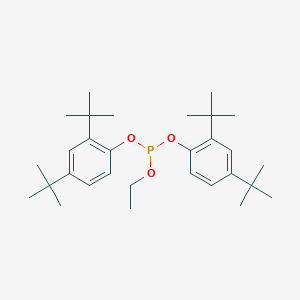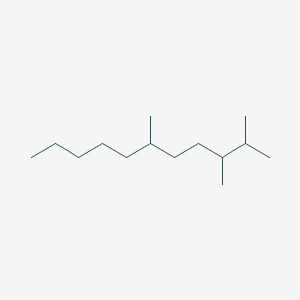
Acetic acid, (diethoxyphosphinyl)-, octyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (diethoxyphosphinyl)-, octyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with an octyl group and a diethoxyphosphinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (diethoxyphosphinyl)-, octyl ester typically involves the esterification of acetic acid with octanol in the presence of a diethoxyphosphinylating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
化学反应分析
Types of Reactions
Acetic acid, (diethoxyphosphinyl)-, octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding acetic acid and octanol.
Oxidation: The compound can be oxidized to form corresponding phosphonic acids and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and octanol.
Oxidation: Phosphonic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Acetic acid, (diethoxyphosphinyl)-, octyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and phosphonic acid derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of acetic acid, (diethoxyphosphinyl)-, octyl ester involves its interaction with molecular targets through its ester and phosphinyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, similar in structure but lacking the diethoxyphosphinyl group.
Diethylphosphonoacetic acid: Contains a phosphonoacetic acid moiety but differs in the ester group.
Uniqueness
Acetic acid, (diethoxyphosphinyl)-, octyl ester is unique due to the presence of both an octyl ester and a diethoxyphosphinyl group. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that require both ester and phosphinyl functionalities.
属性
CAS 编号 |
147318-10-3 |
|---|---|
分子式 |
C14H29O5P |
分子量 |
308.35 g/mol |
IUPAC 名称 |
octyl 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C14H29O5P/c1-4-7-8-9-10-11-12-17-14(15)13-20(16,18-5-2)19-6-3/h4-13H2,1-3H3 |
InChI 键 |
MXMDTVDDOYHTLF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)CP(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


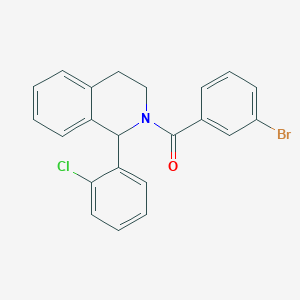
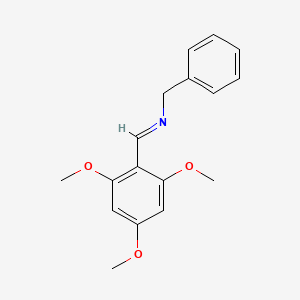

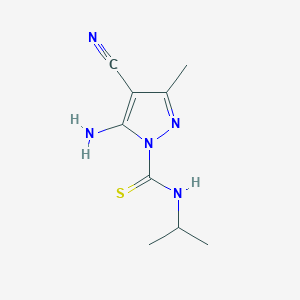
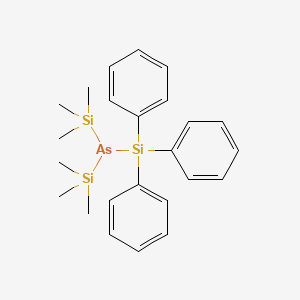
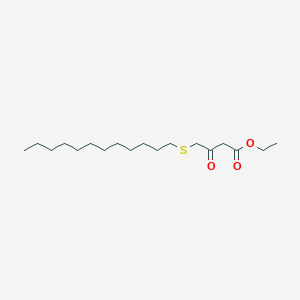
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
